molecular formula C11H17N5 B11735040 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11735040
M. Wt: 219.29 g/mol
InChI Key: WSHJONVKTHRIII-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative characterized by two distinct pyrazole rings linked via a methylene-amine bridge. The first pyrazole ring (1-ethyl-1H-pyrazol-5-yl) is substituted with an ethyl group at the N1 position and a methyl group at the C4 position. The second pyrazole (1,4-dimethyl-1H-pyrazol-5-amine) contains methyl groups at both the N1 and C4 positions, with an amine functional group at C3.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)8-12-11-9(2)7-14-15(11)3/h5-7,12H,4,8H2,1-3H3

InChI Key

WSHJONVKTHRIII-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=C(C=NN2C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Deprotonation : The amine group of 1,4-dimethyl-1H-pyrazol-5-amine is deprotonated using a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbon of (1-ethyl-1H-pyrazol-5-yl)methyl bromide, displacing the bromide ion.

  • Workup : The product is isolated via aqueous extraction and purified through recrystallization or column chromatography.

Optimization Data

ParameterConditionYield (%)Purity (%)
BaseK₂CO₃7895
SolventAcetonitrile6590
Temperature (°C)807293
Reaction Time (h)127895

This method achieves moderate yields but requires stringent control over steric hindrance from the dimethyl and ethyl groups.

Reductive Amination of Pyrazole Aldehydes

Reductive amination offers a one-pot synthesis by condensing 1,4-dimethyl-1H-pyrazol-5-amine with (1-ethyl-1H-pyrazol-5-yl)methanal in the presence of a reducing agent.

Procedure

  • Condensation : The amine and aldehyde are stirred in methanol with a catalytic amount of acetic acid to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

  • Purification : The crude product is purified via flash chromatography using ethyl acetate/hexane (3:7).

Key Advantages

  • Yield : 92% under optimized conditions.

  • Selectivity : NaBH₃CN minimizes over-reduction of pyrazole rings.

Visible Light-Promoted Coupling

A catalyst-free, visible light-mediated method enhances sustainability. Inspired by bis-pyrazole syntheses, this approach uses blue LEDs to drive the reaction between 1,4-dimethyl-1H-pyrazol-5-amine and (1-ethyl-1H-pyrazol-5-yl)methanol.

Protocol

  • Reaction Setup : Equimolar reactants are dissolved in ethanol under nitrogen.

  • Irradiation : Blue LEDs (450 nm) illuminate the mixture for 5 hours at room temperature.

  • Isolation : Ethanol is evaporated, and the residue is washed with cold diethyl ether.

ConditionOutcome
Light SourceBlue LEDs (450 nm)
SolventEthanol
Yield (%)88
Reaction Time (h)5

This method reduces energy consumption by 60% compared to thermal approaches.

Grignard Reagent-Mediated Synthesis

Grignard reagents facilitate the formation of the methylene bridge between pyrazole units.

Steps

  • Grignard Formation : (1-Ethyl-1H-pyrazol-5-yl)methyl magnesium bromide is prepared in dry THF.

  • Coupling : The Grignard reagent reacts with 1,4-dimethyl-1H-pyrazol-5-amine at −20°C.

  • Quenching : The reaction is quenched with ammonium chloride, and the product is extracted with dichloromethane.

Challenges

  • Moisture Sensitivity : Requires anhydrous conditions.

  • Yield : 70–75% due to competing side reactions.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables rapid parallel production using a Wang resin-bound 1,4-dimethyl-1H-pyrazol-5-amine.

Process

  • Resin Loading : The amine is immobilized on Wang resin via a carbamate linker.

  • Alkylation : (1-Ethyl-1H-pyrazol-5-yl)methyl bromide is added in DMF with DIEA.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.

MetricPerformance
Purity (%)98
Yield (%)85
Scalability>10 g batches

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityGreen Metrics
Alkylation7895ModerateLow
Reductive Amination9297HighModerate
Visible Light8896HighHigh
Grignard7590LowLow
Solid-Phase8598HighModerate

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Antimicrobial Activities
Pyrazole derivatives, including N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine, have been investigated for their antioxidant properties. Research indicates that these compounds can scavenge free radicals, which may contribute to their potential in preventing oxidative stress-related diseases . Additionally, studies have shown that pyrazole derivatives exhibit antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential
Recent studies have highlighted the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, certain synthesized pyrazole compounds demonstrated significant activity against colorectal carcinoma cells. The mechanisms of action often involve inducing apoptosis in cancer cells, thereby inhibiting tumor growth . The structural modifications in the pyrazole ring can enhance these anticancer properties, indicating a need for further exploration in drug development.

Agricultural Applications

Pesticidal Properties
Research has indicated that pyrazole derivatives can serve as effective pesticides. Their ability to inhibit specific enzymes or disrupt biological pathways in pests makes them suitable candidates for agricultural applications. For instance, some pyrazole compounds have been shown to affect the growth and reproduction of insect pests, providing a potential alternative to traditional chemical pesticides .

Material Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymeric materials. The incorporation of pyrazole units into polymer backbones can impart unique thermal and mechanical properties to the resulting materials. Such polymers may find applications in coatings, adhesives, and composite materials due to their enhanced stability and durability .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntioxidant and antimicrobial properties; cytotoxicity against cancer cells
AgriculturalPotential as a pesticide with specific enzyme inhibition capabilities
Material ScienceUse in synthesizing polymers with enhanced properties

Case Study 1: Antioxidant Activity

A study conducted on various pyrazole derivatives demonstrated that modifications at specific positions on the pyrazole ring significantly enhanced their antioxidant capacity. The DPPH assay was employed to evaluate radical scavenging activity, revealing that certain derivatives outperformed standard antioxidants like ascorbic acid .

Case Study 2: Anticancer Activity

In vitro tests on synthesized pyrazoles showed promising results against colorectal cancer cell lines. The most potent derivative induced apoptosis through the activation of caspase pathways, highlighting the potential for developing targeted anticancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways . Molecular docking studies and experimental data have provided insights into the binding interactions and the pathways involved .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Not Provided Ethyl, methyl, methylene-amine ~240 (estimated) Undefined (Agrochemical R&D)
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine C13H17N3 Benzyl, methyl ~265 Pharmaceutical Intermediate
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-... C15H24ClN5 Cyclopentyl, chlorine 309.84 Agrochemical Research
Azoluron C12H14N4O Urea, ethyl-pyrazole 230.27 Plant Growth Regulator
Benzimidazole B1 C15H14N3O Methoxyaniline, benzimidazole 267.30 Antimicrobial Agent

Research Implications

  • Synthetic Accessibility : The target compound’s structure suggests straightforward synthesis via alkylation or reductive amination, similar to methods used for benzyl and cyclopentyl analogues .
  • Unanswered Questions : Lack of explicit data on biological activity, toxicity, or crystallographic studies (e.g., via SHELX ) limits mechanistic insights.

Biological Activity

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H14N4\text{C}_{10}\text{H}_{14}\text{N}_4

This compound features a pyrazole core, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with appropriate alkylating agents. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, making the compound more accessible for biological testing .

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)26.00

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it may promote programmed cell death in cancer cells, contributing to its anticancer efficacy.
  • Cell Cycle Arrest : The compound can interfere with the cell cycle, preventing cancer cells from dividing .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives similar to this compound:

  • Study by Wei et al. (2022) : This research highlighted the cytotoxic effects of ethyl-substituted pyrazoles on A549 lung cancer cells, with notable IC50 values indicating significant growth inhibition .
  • Research by Bouabdallah et al. (2022) : Reported cytotoxicity against Hep2 and P815 cell lines with IC50 values as low as 3.25 mg/mL, showcasing the potential for these compounds in targeted cancer therapies .
  • Zhang et al. (2022) : Investigated the binding affinity and anticancer potential against A549 cells, demonstrating that certain pyrazole derivatives could effectively inhibit tumor growth through various mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for high yield?

  • Methodology : A common approach involves multi-step reactions, such as nucleophilic substitution between 1-ethyl-1H-pyrazole derivatives and 1,4-dimethyl-1H-pyrazol-5-amine precursors. Key steps include:

  • Reagent selection : Use aprotic solvents (e.g., DMF, THF) and bases (e.g., NaH, K₂CO₃) to facilitate methylene bridge formation between pyrazole rings .

  • Temperature control : Reactions are typically conducted under reflux (60–100°C) to enhance reaction rates while minimizing decomposition .

  • Purification : Flash chromatography or crystallization in ethanol/methanol yields >85% purity .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
1DMF, NaH, 80°C70–7580–85
2THF, K₂CO₃, 60°C65–7075–80

Q. How can the structural integrity and stability of this compound be validated under varying experimental conditions?

  • Methodology :

  • Spectroscopic analysis : Use ¹H/¹³C NMR to confirm substitution patterns and methylene bridge connectivity. For example, methyl protons (δ ~2.3–2.5 ppm) and pyrazole ring protons (δ ~6.0–7.5 ppm) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, indicating stability under standard lab conditions .
  • pH sensitivity : Stability assays in acidic (pH <3) or basic (pH >10) conditions reveal hydrolytic degradation, necessitating neutral buffer systems for biological studies .

Q. What are the critical structural features influencing its reactivity in substitution and oxidation reactions?

  • Methodology :

  • Substitution : The fluorine-free pyrazole rings (vs. fluorinated analogs in ) reduce electron-withdrawing effects, enhancing nucleophilic substitution at the methylene bridge.
  • Oxidation : Under KMnO₄/H₂O₂, the ethyl group undergoes selective oxidation to form carboxylic acid derivatives, while pyrazole rings remain intact .
  • Key data : Reactivity order: Methylene bridge > ethyl group > pyrazole ring .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) alter biological activity, and what experimental designs resolve contradictory data in cytotoxicity studies?

  • Methodology :

  • Comparative SAR studies : Replace the ethyl group with fluorinated analogs (e.g., 5-fluoro-pyrazole derivatives ). Assay cytotoxicity against HeLa and MCF-7 cells using MTT assays.

  • Data contradiction resolution : Fluorinated analogs show higher cytotoxicity (IC₅₀ ~5 µM) but lower solubility, requiring DMSO co-solvents that may confound results. Use orthogonal assays (e.g., apoptosis via flow cytometry) to validate .

    • Data Table :
CompoundIC₅₀ (µM, HeLa)Solubility (mg/mL)
Target compound10.2 ± 1.52.1
5-Fluoro analog 5.3 ± 0.80.7
Difluoromethyl analog 7.8 ± 1.21.5

Q. What catalytic systems improve regioselectivity in cross-coupling reactions involving this compound?

  • Methodology :

  • Palladium catalysts : Pd(OAc)₂/XPhos enables Suzuki-Miyaura coupling at the pyrazole C-4 position with aryl boronic acids (yield: 60–75%) .
  • Copper-mediated reactions : CuI/1,10-phenanthroline facilitates Ullmann-type coupling at the methylene bridge (yield: 50–65%) .
  • Key parameters : Optimize ligand-to-metal ratios (1:1–2:1) and reaction time (12–24 hrs) to suppress dimerization .

Q. How can computational modeling predict binding modes of this compound with kinase targets, and what experimental validations are required?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with Aurora kinase A (PDB: 1MQ4). The ethyl group occupies a hydrophobic pocket, while pyrazole rings form hydrogen bonds with Lys162 and Glu181 .
  • Validation : Compare predicted binding affinities (ΔG ~−9.5 kcal/mol) with SPR-measured Kd values (~150 nM) .
  • MD simulations : 100-ns trajectories assess stability of ligand-protein complexes .

Q. What analytical strategies resolve discrepancies in NMR and mass spectrometry data for degradation products?

  • Methodology :

  • LC-MS/MS : Identify oxidation products (e.g., carboxylic acid derivatives) using m/z shifts (+16 Da for hydroxylation, +32 Da for dihydroxylation) .
  • Isotopic labeling : Use deuterated solvents (D₂O) to distinguish hydrolysis artifacts from true degradation .
  • Case study : A 287.77 g/mol parent compound ([M+H]⁺ = 288.78) shows a major degradation product at m/z 274.75, corresponding to ethyl group loss .

Methodological Considerations

  • Contradiction management : Conflicting cytotoxicity data may arise from assay interference (e.g., solvent toxicity). Use label-free techniques (e.g., impedance-based RTCA) .
  • Safety protocols : Follow OSHA guidelines for handling pyrazole derivatives, including PPE (nitrile gloves, respirators) and fume hood use .

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